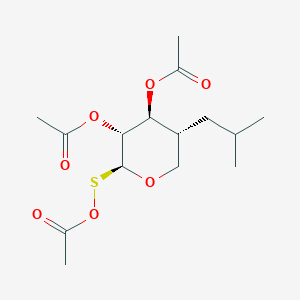
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside (ITX) is a chemical compound that is widely used in scientific research. It is a thioxyloside derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside involves the formation of a covalent bond between the thiol group of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside and the hydroxyl group of the acceptor molecule. This covalent bond formation results in the transfer of the sugar moiety from the donor molecule to the acceptor molecule.
Efectos Bioquímicos Y Fisiológicos
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain glycosyltransferase enzymes, which could have potential therapeutic applications. Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside in lab experiments is that it is a well-established substrate for glycosyltransferase enzymes. It is also relatively easy to synthesize and purify. However, one limitation is that Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is not a natural substrate for glycosyltransferase enzymes, which could limit its relevance in certain biological systems.
Direcciones Futuras
There are several future directions for research involving Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside. One direction could be to develop new synthetic methods for Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside that are more efficient or environmentally friendly. Another direction could be to explore the potential therapeutic applications of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside, particularly its anti-inflammatory and anti-tumor properties. Additionally, further research could be done to better understand the mechanism of action of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside and its effects on glycosyltransferase enzymes.
Conclusion
In conclusion, Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is a chemical compound that has a wide range of scientific research applications. Its well-established synthesis method and use as a substrate for glycosyltransferase enzymes make it a valuable tool for studying carbohydrate chemistry, enzymology, and glycobiology. The biochemical and physiological effects of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside, as well as its potential therapeutic applications, make it an area of interest for future research.
Métodos De Síntesis
The synthesis of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside involves the reaction of isobutyl alcohol with 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranosyl chloride in the presence of a base. The product is then purified using column chromatography to obtain pure Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside. This synthesis method has been well established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has been used in a variety of scientific research applications, including carbohydrate chemistry, enzymology, and glycobiology. It is commonly used as a substrate for glycosyltransferase enzymes, which catalyze the transfer of sugar moieties from donor molecules to acceptor molecules. Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is also used as a probe to study the mechanism of action of glycosyltransferase enzymes.
Propiedades
Número CAS |
102255-04-9 |
|---|---|
Nombre del producto |
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside |
Fórmula molecular |
C15H24O7S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R)-3-acetyloxy-2-acetyloxysulfanyl-5-(2-methylpropyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H24O7S/c1-8(2)6-12-7-19-15(23-22-11(5)18)14(21-10(4)17)13(12)20-9(3)16/h8,12-15H,6-7H2,1-5H3/t12-,13+,14-,15+/m1/s1 |
Clave InChI |
MIBIQVFTNXEIMM-BARDWOONSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SOC(=O)C |
SMILES |
CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
SMILES canónico |
CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
Otros números CAS |
102255-04-9 |
Sinónimos |
isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside ITATXP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



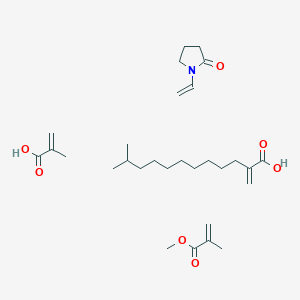
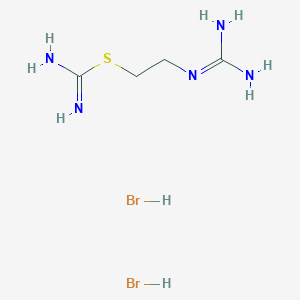
![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
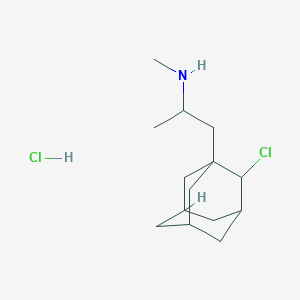
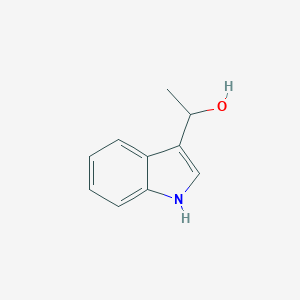
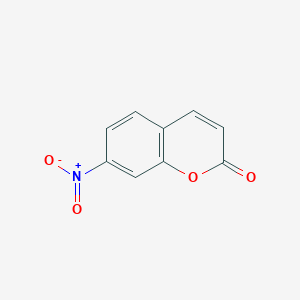
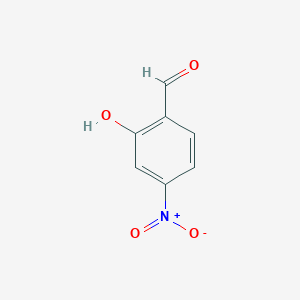
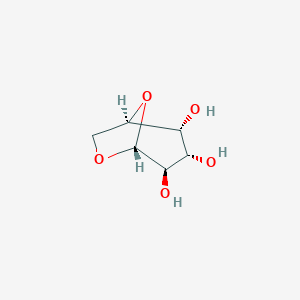
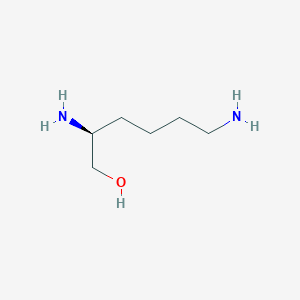
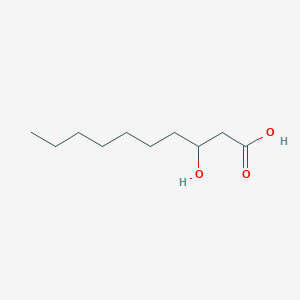
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
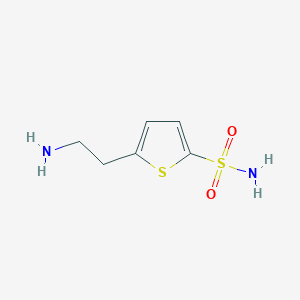
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)